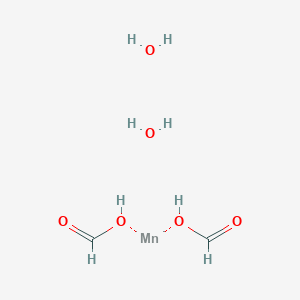
Manganese(ii)diformate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese(ii)diformate dihydrate can be synthesized by reacting manganese(II) carbonate or manganese(II) hydroxide with formic acid. The reaction typically occurs at room temperature and results in the formation of this compound as a crystalline solid.
Industrial Production Methods: In industrial settings, this compound is produced by dissolving manganese(II) oxide or manganese(II) carbonate in formic acid. The solution is then evaporated to obtain the crystalline product. The reaction conditions are carefully controlled to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Manganese(ii)diformate dihydrate undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, manganese(II) can be oxidized to manganese(III) or manganese(IV).
Reduction: Manganese(II) can be reduced to manganese metal under specific conditions.
Substitution: The formate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is a common oxidizing agent used to oxidize manganese(II) to manganese(IV).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) can be used to reduce manganese(II) to manganese metal.
Substitution: Ligand exchange reactions can be carried out using various ligands such as chloride ions (Cl-) or acetate ions (CH3COO-).
Major Products Formed:
Oxidation: Manganese dioxide (MnO2) is a common product formed during the oxidation of manganese(II).
Reduction: Manganese metal (Mn) is formed during the reduction process.
Substitution: The products depend on the ligands used in the substitution reactions.
Scientific Research Applications
Manganese(ii)diformate dihydrate has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other manganese compounds and as a catalyst in various chemical reactions.
Biology: Manganese is an essential trace element in biological systems, and this compound is used in studies related to manganese metabolism and enzyme function.
Medicine: Research is ongoing to explore the potential use of manganese compounds in medical imaging and as therapeutic agents.
Industry: this compound is used in the production of manganese-based materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of manganese(ii)diformate dihydrate involves its ability to donate or accept electrons, making it a versatile redox agent. In biological systems, manganese ions can act as cofactors for various enzymes, facilitating redox reactions and stabilizing enzyme structures. The formate ligands can also participate in hydrogen bonding and coordination interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Manganese(II) chloride (MnCl2): A common manganese salt used in various applications.
Manganese(II) sulfate (MnSO4): Another widely used manganese compound with applications in agriculture and industry.
Manganese(II) acetate (Mn(CH3COO)2): Used in chemical synthesis and as a catalyst.
Uniqueness: Manganese(ii)diformate dihydrate is unique due to its specific coordination environment and the presence of formate ligands
Properties
Molecular Formula |
C2H8MnO6 |
|---|---|
Molecular Weight |
183.02 g/mol |
IUPAC Name |
formic acid;manganese;dihydrate |
InChI |
InChI=1S/2CH2O2.Mn.2H2O/c2*2-1-3;;;/h2*1H,(H,2,3);;2*1H2 |
InChI Key |
OQLPNMBUDCHEGT-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)O.C(=O)O.O.O.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















